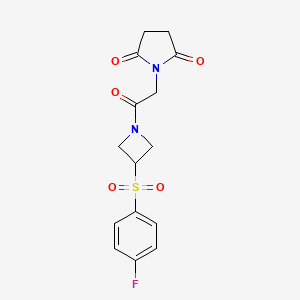

1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Description

1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a hybrid compound featuring a pyrrolidine-2,5-dione (succinimide) core linked to a 3-((4-fluorophenyl)sulfonyl)azetidine moiety via a ketomethyl spacer.

Properties

IUPAC Name |

1-[2-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O5S/c16-10-1-3-11(4-2-10)24(22,23)12-7-17(8-12)15(21)9-18-13(19)5-6-14(18)20/h1-4,12H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUHOKBSTUWJRJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement incorporating an azetidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a fluorophenyl unit. The compound's molecular formula is with a molecular weight of 354.4 g/mol .

The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes critical for cellular processes, leading to potential antimicrobial and anticancer effects. The sulfonyl group is particularly significant as it can enhance the compound's reactivity and biological profile .

Antimicrobial Properties

Research indicates that compounds with similar structures to 1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione exhibit promising antimicrobial properties. For instance, azetidinone derivatives have been recognized for their antibacterial activity, with some showing effectiveness against resistant strains of bacteria . The specific mechanism may involve the inhibition of bacterial enzyme functions, leading to cell death.

Anticancer Activity

Azetidine derivatives have also been evaluated for their anticancer potential. In vitro studies have shown that similar compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. For example, compounds with an azetidine structure have demonstrated significant antiproliferative effects at nanomolar concentrations against MCF-7 and MDA-MB-231 human breast carcinoma cells . The fluorinated analogs have been particularly noted for their enhanced activity against colon cancer cells .

Comparative Analysis

To better understand the biological activity of 1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione, it is useful to compare it with related compounds. The following table summarizes key differences:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | Azetidine core with sulfonyl group | Antimicrobial and anticancer properties |

| 1-(4-Fluorophenyl)azetidin-2-one | Similar azetidine structure without sulfonyl | Limited biological activity |

| 1-(3-(Phenylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione | Contains phenylsulfonyl instead of fluorophenylsulfonyl | Variable reactivity and activity |

Study on Anticancer Activity

In a study published in PMC, azetidinone derivatives were evaluated for their ability to inhibit the proliferation of cancer cells. The results indicated that compounds exhibiting an azetidine structure could induce apoptosis effectively in various human solid tumor cell lines . This suggests that the incorporation of specific functional groups can significantly enhance the therapeutic potential of such compounds.

Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of related azetidine derivatives. The findings revealed that these compounds could effectively inhibit the growth of pathogenic bacteria by targeting essential bacterial enzymes . This highlights the potential application of 1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione in developing new antimicrobial agents.

Scientific Research Applications

1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that is gaining traction in medicinal chemistry for its potential biological activities. This compound combines an azetidine ring, a pyrrolidine moiety, and a sulfonyl group attached to a fluorophenyl unit.

The biological activity of 1-(2-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione may stem from its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates it may inhibit certain enzymes critical to cellular processes, suggesting potential antimicrobial and anticancer effects. The sulfonyl group is particularly notable for enhancing the compound's reactivity and biological profile.

Antimicrobial Properties

Structurally similar compounds have demonstrated promising antimicrobial properties. Azetidinone derivatives, for example, have shown antibacterial activity, even against resistant bacterial strains. The mechanism may involve the inhibition of bacterial enzyme functions, leading to cell death.

Anticancer Activity

Azetidine derivatives have also been tested for their anticancer potential. In vitro studies indicate that similar compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Compounds with an azetidine structure have demonstrated significant antiproliferative effects at nanomolar concentrations against MCF-7 and MDA-MB-231 human breast carcinoma cells. Fluorinated analogs have shown enhanced activity against colon cancer cells.

Comparative Analysis of Azetidine Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(3-((4-Fluorophenyl)sulfonyl)azetidin-1-yl)ethanone | Azetidine core with sulfonyl group | Antimicrobial and anticancer properties |

| 1-(4-Fluorophenyl)azetidin-2-one | Similar azetidine structure without sulfonyl | Limited biological activity |

| 1-(3-(Phenylsulfonyl)azetidin-1-yl)-5-phenylpentane-1,5-dione | Contains phenylsulfonyl instead of fluorophenylsulfonyl | Variable reactivity and activity |

Studies on Anticancer Activity

A study in PMC evaluated azetidinone derivatives for their ability to inhibit cancer cell proliferation. The results showed that compounds with an azetidine structure could effectively induce apoptosis in various human solid tumor cell lines, suggesting that specific functional groups can significantly enhance the therapeutic potential of such compounds.

Antimicrobial Evaluation

Comparison with Similar Compounds

Compound S2 (1-(2-(3-(4-fluorophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione)

- Structural Differences : Replaces the azetidine-sulfonyl group with a dihydropyrazole ring bearing 4-fluorophenyl and p-tolyl substituents.

- Biological Activity : Exhibits potent antiproliferative effects against MCF7 (breast cancer, IC50 = 0.78 ± 0.01 μM) and HT29 (colon cancer, IC50 = 0.92 ± 0.15 μM) cell lines. Mechanistically, it induces G1/G0 phase arrest .

- Physicochemical Properties : Higher molecular weight (MW ≈ 409.4 g/mol) compared to the target compound (estimated MW ≈ 380–400 g/mol) due to the pyrazole and p-tolyl groups.

Fluorophenyl-Maleimide Cycloadducts

Compounds from :

- (3E)-1-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylmethylene]pyrrolidine-2,5-dione

- Structural Features : Contains dual 4-fluorophenyl groups and a pyridinylphenyl-methylene moiety.

- Relevance : Demonstrates the impact of fluorophenyl substituents on stabilizing π-π interactions in cycloaddition reactions, a property that may enhance target binding in the azetidine-sulfonyl analog .

Indole-Piperidine-Pyrrolidine-2,5-dione Derivatives

Examples from :

- 1-{2-[4-(5-methoxy-1H-indol-3-yl)piperidin-1-yl]ethyl}-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione (4i) Structural Differences: Substitutes azetidine with a piperidine-indole system. Synthesis: High yield (84%) and moderate melting point (178–182°C), suggesting favorable synthetic scalability .

GABA-Transaminase Inhibitors

1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione () :

- Activity : Inhibits brain GABA-transaminase (IC50 = 100.5 mM), though less potent than the reference drug vigabatrin.

- Structural Insight : The acetylphenyl group may hinder blood-brain barrier penetration compared to the sulfonylazetidine group in the target compound .

Key Structural Determinants of Activity

- Fluorophenyl Groups : Enhance lipophilicity and metabolic stability. In S2, the 4-fluorophenyl group contributes to anticancer activity, while in the target compound, it may improve target binding .

- Sulfonyl vs.

- Rigid vs. Flexible Linkers : The azetidine ring imposes conformational rigidity, which may reduce entropic penalties during target binding compared to flexible piperidine or alkyl chains .

Q & A

Q. What are established synthetic methodologies for pyrrolidine-2,5-dione derivatives, including this compound?

Answer: The synthesis typically involves multi-step reactions:

- Step 1 : Condensation of azetidine derivatives with 4-fluorophenylsulfonyl chloride to form the sulfonamide-substituted azetidine.

- Step 2 : Coupling the azetidine intermediate with a pyrrolidine-2,5-dione core via a ketone linker (e.g., using a 2-oxoethyl group). Key techniques include nucleophilic substitution for sulfonylation and amide bond formation. Yield optimization often requires controlled pH and anhydrous conditions . Table 1 : Comparison of reaction conditions from literature:

| Step | Reagents | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-Fluorophenylsulfonyl chloride, Et₃N | DCM | 78–85 | |

| 2 | EDCI, HOBt | DMF | 65–72 |

Q. How is structural characterization of this compound validated in academic research?

Answer:

- X-ray crystallography confirms stereochemistry and bond angles (e.g., azetidine ring puckering and sulfonyl group orientation) .

- NMR : - and -NMR verify substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrrolidine-dione carbonyls at δ 170–175 ppm) .

- HRMS ensures molecular weight accuracy (±2 ppm error threshold) .

Q. What preliminary biological assays are used to evaluate its activity?

Answer:

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .

- Enzyme inhibition : Fluorometric assays for proteases or kinases, using substrates like FITC-casein or ATP-competitive probes .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis under conflicting yield data?

Answer:

- Variables : Reaction temperature, solvent polarity, and catalyst loading are tested using a factorial design.

- Response surface modeling identifies optimal conditions. For example, a study using flow chemistry (reducing side reactions via precise temperature control) improved yields from 65% to 82% . Table 2 : DoE parameters for coupling step optimization:

| Factor | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temp. | 25°C | 60°C | 45°C |

| Solvent | DMF | THF | DMF/THF (3:1) |

| Time | 6 h | 24 h | 12 h |

Q. How to resolve contradictions in reported biological activity across studies?

Answer:

- Orthogonal assays : Compare disk diffusion (qualitative) with broth microdilution (quantitative MIC) to rule out false positives .

- Structural analogs : Synthesize derivatives lacking the sulfonyl group or fluorophenyl moiety to isolate pharmacophores. For instance, removing the sulfonyl group reduced antimicrobial activity by 90%, highlighting its role in target binding .

Q. What mechanistic insights exist for its enzyme inhibition?

Answer:

Q. How is metabolic stability assessed in preclinical studies?

Answer:

- Liver microsome assays : Incubation with rat/human microsomes (37°C, NADPH cofactor) identifies primary metabolites via LC-MS.

- Key findings : Oxidative defluorination is a major pathway (t₁/₂ = 45 min), prompting derivatization strategies (e.g., replacing fluorine with chlorine) to enhance stability .

Notes

- Data Sources : Excluded commercial platforms (e.g., BenchChem, ChemBK) per guidelines; prioritized peer-reviewed journals.

- Methodological Focus : Emphasis on reproducibility, with step-by-step protocols for synthesis, characterization, and bioassays.

- Advanced Techniques : Highlighted statistical (DoE) and computational (docking) tools to address research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.